molecular formula C14H8BrClN2O2 B6277050 4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide CAS No. 2763776-05-0

4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide

Cat. No.: B6277050
CAS No.: 2763776-05-0
M. Wt: 351.6
InChI Key:
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Description

4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide is a complex organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of bromine, chlorine, and cyanide functional groups attached to a benzene ring, making it a polysubstituted benzene derivative. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Nitration and Halogenation: The initial step involves the nitration of a benzene derivative to introduce a nitro group, followed by halogenation to introduce bromine and chlorine atoms.

    Amidation: The final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Chlorination: Cl2/FeCl3

    Cyanation: CuCN

    Amidation: DCC/base

    Coupling: Boronic acids/Pd catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide involves its interaction with specific molecular targets and pathways. The presence of halogen and cyanide groups can influence its binding affinity and reactivity with biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide is unique due to the presence of the cyanide group, which imparts distinct chemical properties and reactivity compared to other halogenated benzamides. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2763776-05-0

Molecular Formula

C14H8BrClN2O2

Molecular Weight

351.6

Purity

95

Origin of Product

United States

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